Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
CAS No.: 76360-75-3
Cat. No.: VC2676496
Molecular Formula: C22H17N3O4
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76360-75-3 |
|---|---|
| Molecular Formula | C22H17N3O4 |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | ethyl 5-hydroxy-7-oxo-2,8-diphenylpyrido[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C22H17N3O4/c1-2-29-22(28)17-18(26)16-13-23-19(14-9-5-3-6-10-14)24-20(16)25(21(17)27)15-11-7-4-8-12-15/h3-13,26H,2H2,1H3 |
| Standard InChI Key | AWVZOUBPHJFHCQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
| Canonical SMILES | CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Introduction
Chemical Structure and Identification
Molecular Structure and Properties
The structural complexity of this compound can be represented through various chemical notations, including SMILES (CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4)O) and Standard InChI (InChI=1S/C22H17N3O4/c1-2-29-22(28)17-18(26)16-13-23-19(14-9-5-3-6-10-14)24-20(16)25(21(17)27)15-11-7-4-8-12-15/h3-13,26H,2H2,1H3).
Physical and Chemical Properties
The physical and chemical properties of Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate are summarized in the following table:
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 76360-75-3 |
| IUPAC Name | Ethyl 5-hydroxy-7-oxo-2,8-diphenylpyrido[2,3-d]pyrimidine-6-carboxylate |
| Molecular Formula | C22H17N3O4 |
| Molecular Weight | 387.4 g/mol |
| Standard InChIKey | AWVZOUBPHJFHCQ-UHFFFAOYSA-N |
| PubChem Compound ID | 54727667 |
The compound contains several functional groups including a hydroxyl group (position 5), an ester group (ethyl carboxylate at position 6), and an amide group (position 7), which influence its reactivity, solubility, and potential interactions with biological systems. The presence of two phenyl rings contributes to its relatively high molecular weight and likely affects its lipophilicity, which is an important factor in drug development.
Research Findings and Scientific Significance
Research on pyrido[2,3-d]pyrimidine derivatives, including Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, highlights their potential in drug discovery. These compounds are studied for their ability to interact with biological targets, which can lead to therapeutic effects for various medical conditions.
The scientific significance of this compound lies in its complex structure that can be modified to tune its biological activities. The presence of multiple functional groups provides opportunities for structure-activity relationship studies, where systematic modifications can be made to optimize desired properties. This approach is fundamental in medicinal chemistry for developing compounds with enhanced efficacy and reduced side effects.
The compound's structural similarity to biogenic quinazolines suggests potential biological activities that could be leveraged in drug development . The pyrido[2,3-d]pyrimidine scaffold itself has been associated with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, although specific activities for Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate require further investigation.
The compound's presence in chemical databases and commercial availability from suppliers such as Vulcanchem indicates ongoing research interest in this and similar structures. Its registration with a PubChem Compound ID (54727667) facilitates access to information and promotes research collaboration.
Comparison with Related Compounds
Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate belongs to a broader family of pyrido[2,3-d]pyrimidine derivatives, which differ in their substituent patterns. A related compound is Ethyl-5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, which has an isopentyl group at position 8 instead of a phenyl group .
Table 2: Comparison with a Related Compound
| Property | Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | Ethyl-5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
|---|---|---|
| CAS Number | 76360-75-3 | 1253789-93-3 |
| Molecular Formula | C22H17N3O4 | C21H23N3O4 |
| Molecular Weight | 387.4 g/mol | 381.44 g/mol |
| Position 2 Substituent | Phenyl | Phenyl |
| Position 8 Substituent | Phenyl | Isopentyl |
The difference in substituents at position 8 (phenyl versus isopentyl) likely affects properties such as lipophilicity, steric bulk, and potential interactions with biological targets . These structural differences could lead to distinct biological activities and pharmacokinetic profiles, highlighting the importance of structure-activity relationship studies in this class of compounds.
Other pyrido[2,3-d]pyrimidine derivatives may vary in their substitution patterns at different positions, leading to a diverse array of compounds with potentially different biological activities. The systematic exploration of these structural variations is crucial for identifying compounds with optimal properties for specific therapeutic applications.
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